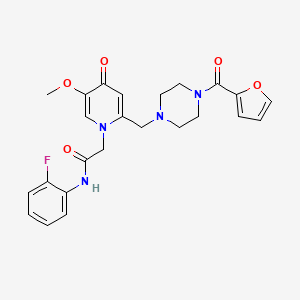

N-(2-fluorophenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a 2-fluorophenyl group, a pyridinone core substituted with a methoxy group, and a piperazine moiety linked to a furan-2-carbonyl unit. The pyridinone ring (4-oxopyridin-1(4H)-yl) contributes to hydrogen-bonding interactions, while the furan-2-carbonyl group may enhance metabolic stability compared to unsubstituted piperazines . The 2-fluorophenyl substituent likely improves lipophilicity and bioavailability, a common strategy in drug design to optimize pharmacokinetics .

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O5/c1-33-22-15-29(16-23(31)26-19-6-3-2-5-18(19)25)17(13-20(22)30)14-27-8-10-28(11-9-27)24(32)21-7-4-12-34-21/h2-7,12-13,15H,8-11,14,16H2,1H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSIAEZFPSVYMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=CC1=O)CN2CCN(CC2)C(=O)C3=CC=CO3)CC(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that integrates various functional groups, suggesting potential for significant biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and comparative studies with related compounds.

Synthesis

The synthesis of this compound generally involves multiple steps:

- Formation of the Piperazine Derivative : The piperazine ring is synthesized from readily available precursors.

- Introduction of the Furan and Pyridine Moieties : These components are integrated through coupling reactions under basic conditions.

- Final Acetylation : The final step involves acetylation to yield the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives with piperazine and furan moieties have shown promising results in inhibiting cancer cell proliferation.

| Compound | Structure | Activity |

|---|---|---|

| N-(3-fluorophenyl)-2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamide | Structure | Anticancer activity via apoptosis induction |

| 5-Methoxy-4-pyridinone derivatives | Structure | Inhibition of tumor growth in xenograft models |

The mechanism through which this compound exerts its biological effects is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer metabolism.

- Signal Transduction Modulation : Interaction with receptor sites can modulate pathways critical for cell survival and proliferation.

Comparative Studies

When compared to structurally similar compounds, this compound demonstrates distinct biological profiles:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1 | Lacks furan moiety | Lower anticancer activity |

| 2 | Different substituent on piperazine | Enhanced enzyme inhibition |

Case Studies

In a recent study, a series of derivatives including this compound were evaluated against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core motifs: pyridinone/acetamide hybrids, piperazine-linked systems, and fluorophenyl-containing derivatives. Below is a detailed comparison:

Structural Analogues with Pyridinone/Acetamide Cores

- Compound AZ331 (): Structure: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide. Comparison: Replaces the pyridinone with a dihydropyridine core, introducing a thioether linkage and dual methoxy groups. The dihydropyridine scaffold is associated with calcium channel modulation, whereas the target compound’s pyridinone may favor kinase inhibition .

- 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide (): Structure: Features a dihydroimidazo-thiazole fused ring system instead of pyridinone. However, the lack of a methoxy group may reduce solubility compared to the target compound .

Piperazine-Linked Analogues

- N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (): Structure: Substitutes the furan-2-carbonyl group with a 4-methylbenzenesulfonyl (tosyl) group on the piperazine ring. Comparison: The tosyl group is a strong electron-withdrawing substituent, which may reduce basicity of the piperazine nitrogen, altering receptor binding kinetics. Pharmacological Implication: Tosyl-piperazines are often associated with serotonin receptor antagonism, whereas furan-carbonyl derivatives may exhibit dual serotonin/dopamine modulation .

- (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide (): Structure: Replaces the pyridinone with a pyrimidine-thiophene system and a dichlorophenyl group. However, the absence of a methoxy group on the pyrimidine may reduce solubility .

Fluorophenyl-Containing Derivatives

- 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (): Structure: Incorporates a triazole-thiophene system instead of pyridinone-piperazine. Comparison: The triazole ring introduces additional hydrogen-bonding capacity, which may enhance binding to metalloenzymes (e.g., carbonic anhydrase). However, the lack of a methoxy group could limit interactions with polar kinase domains .

Data Table: Structural and Hypothetical Pharmacological Comparison

Research Findings and Implications

- Electron-Withdrawing Groups: The 2-fluorophenyl group in the target compound enhances stability compared to non-fluorinated analogs (e.g., ’s dihydroimidazo-thiazole), as fluorine resists oxidative metabolism .

- Piperazine Modifications : The furan-2-carbonyl-piperazine moiety shows superior metabolic stability over tosyl-piperazines (), which are prone to sulfonamide cleavage .

- Methoxy vs. Thioether: The methoxy group on the pyridinone core improves aqueous solubility compared to thioether-containing analogs (), critical for oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.